2-(4-Methylpiperidin-1-yl)acetamide
Description
2-(4-Methylpiperidin-1-yl)acetamide is a heterocyclic amide featuring a piperidine ring substituted with a methyl group at the 4-position and an acetamide moiety at the 1-position. This scaffold is notable for its pharmacological versatility, with derivatives exhibiting anticonvulsant, anticancer, and neuroprotective activities . The compound’s synthesis typically involves coupling 4-methylpiperidine with chloroacetamide intermediates under basic conditions, as demonstrated in the preparation of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate (yield: 35%) . Key structural features include a chair conformation of the 4-methylpiperidine ring and critical bond lengths (e.g., C(7)–N(2) = 1.449 Å, C(14)–O(1) = 1.220 Å) .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKORLGCTVRVOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methylpiperidine with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate, and the product is purified through techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
2-(4-Methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)acetamide has several scientific research applications:
Imaging Probes: It has been used in the synthesis of imaging probes for 5-HT2A receptors in positron emission tomography (PET) studies.
Anticancer Agents: Derivatives of this compound have shown significant anticancer activity, particularly in human lung adenocarcinoma cells.
Analgesic and Anti-inflammatory Agents: It has been studied for its potential analgesic and anti-inflammatory properties.
Memory Improvement: Some derivatives have demonstrated positive effects on memory improvement in animal studies.
Muscarinic Agonist Activity: It has been explored for its partial muscarinic agonist activity, binding directly to cholinoreceptors.
Anticonvulsant Agents: Certain derivatives have exhibited anticonvulsant activity at low doses.
M3 Receptor Antagonist:
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)acetamide varies depending on its application. For example, as a muscarinic agonist, it binds to cholinoreceptors and activates them, leading to various physiological responses. In anticancer applications, it induces apoptosis in cancer cells through specific molecular pathways .
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
- N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide : Features a bulky acridin-9-yl group, contributing to π-π stacking interactions but reducing water solubility .
- N-(4-Methylpyridin-3-yl)-2-(4-methylpiperidin-1-yl)acetamide : Incorporates a pyridine ring, enhancing hydrogen-bonding capacity (TPSA = 52.3 Ų) .
- N-(3-Amino-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide: Contains an electron-withdrawing chloro group and an amino substituent, improving electrophilic reactivity .
Table 1: Structural Features of Selected Analogs
Pharmacological Activity Comparison
Anticonvulsant Activity
In a maximal electroshock (MES) model, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) demonstrated a relative anticonvulsant potency of 0.72 compared to phenytoin (ED50 = 0.259 mmol/kg, ALD50 = 1.675 mmol/kg).
Table 2: Pharmacological Data of Anticonvulsant Analogs
| Compound | ED50 (mmol/kg) | ALD50 (mmol/kg) | Relative Potency (vs. Phenytoin) |
|---|---|---|---|
| 5c | 0.259 | 1.675 | 0.72 |
| 5i | 0.241 | 1.658 | 0.74 |
| Phenytoin | 0.200 | 1.500 | 1.00 |
Anticancer Activity
Derivatives with morpholine (compound 40) or pyrrolidine (compound 38) substituents exhibited superior anticancer activity (IC50 < 10 µM against HCT-116 and MCF-7 cells) compared to 4-methylpiperidine-containing analogs, likely due to enhanced solubility and hydrogen-bonding capacity .
Solubility and Bioavailability
- The acridin-9-yl derivative suffers from low water solubility (logS = -4.2), necessitating hydrophilic modifications (e.g., glycosylation or PEGylation) .
- Pyridine-containing analogs (e.g., ) show improved solubility (logS = -2.8) due to higher TPSA .
Key Research Findings and Contradictions
- Structural vs. Pharmacological Trade-offs : While morpholine/pyrrolidine analogs () exhibit stronger anticancer activity, 4-methylpiperidine derivatives () show better blood-brain barrier penetration for anticonvulsant applications .
- Water Solubility Challenges : Despite structural optimizations, most 4-methylpiperidine-acetamide derivatives require formulation adjustments for clinical use .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-(4-Methylpiperidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves a two-step process: (1) Condensation of 4-methylpiperidine with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-methylpiperidin-1-yl)acetamide, followed by (2) nucleophilic substitution or amidation. Optimization focuses on reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and catalysts (e.g., triethylamine for HCl scavenging). Yield improvements often require iterative adjustments via Design of Experiments (DoE) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the acetamide backbone (δ ~2.0–2.5 ppm for methylpiperidinyl protons, δ ~3.5–4.0 ppm for acetamide methylene).
- IR Spectroscopy : Validate the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (C9H16N2O, MW 168.24 g/mol) via ESI-MS or GC-MS.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–220 nm .
Q. How can researchers initially screen the biological activity of this compound?
- Methodological Answer : Prioritize in vitro assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293, HeLa) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing synthetic batches of this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from:
- Stereochemical impurities : Use chiral HPLC or polarimetry to assess enantiomeric excess.
- By-products : Employ LC-MS to identify side products (e.g., unreacted intermediates).
- Solvent residues : Analyze via 1D NOESY or GC-MS for residual DMF/THF. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .
Q. What strategies are effective in optimizing the yield of this compound under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test bases (e.g., K2CO3 vs. DBU) for amidation efficiency.
- Solvent Effects : Compare aprotic solvents (e.g., acetonitrile for SN2 vs. DMF for solubility).
- Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and reduce side products.
- In-line Analytics : Monitor progress via FTIR or Raman spectroscopy .
Q. How does the 4-methylpiperidinyl moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Calculate logP (experimental or computational) to predict blood-brain barrier penetration.
- Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation.
- Solubility : Use shake-flask method with UV quantification in buffers (pH 1–7.4). Structural analogs (e.g., ) suggest methylpiperidine enhances metabolic resistance compared to unsubstituted piperidine .
Q. What in silico methods are predictive of this compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against Protein Data Bank (PDB) targets (e.g., serotonin receptors).
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with acetamide carbonyl).
- QSAR Models : Train regression models on analogs (e.g., ) to predict IC50 values .
Q. How can researchers design derivatives of this compound to enhance selectivity for neurological targets?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl for enhanced binding.
- Ring Modifications : Introduce sp² hybridization (e.g., pyridine instead of piperidine) to alter conformation.
- Prodrug Strategies : Mask the acetamide as an ester to improve bioavailability. Validate via MD simulations and in vitro blood-brain barrier models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
